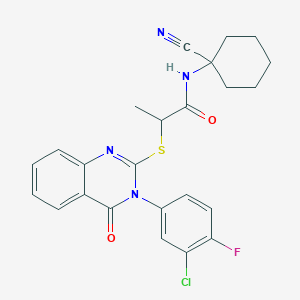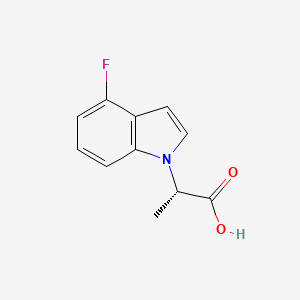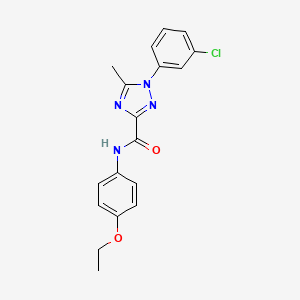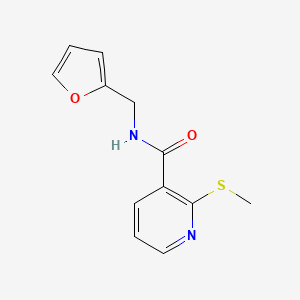
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the reaction of 3-chloro-4-fluoroaniline with a suitable reagent to form the quinazolinone structure.
Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: Finally, the thioether intermediate is reacted with 1-cyanocyclohexylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the nitrile group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives, amines
Substitution: Various substituted aromatic derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific biological targets and pathways involved in these activities are subjects of ongoing research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- 2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
Uniqueness
The presence of both chloro and fluoro substituents on the aromatic ring in 2-((3-(3-Chloro-4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C24H22ClFN4O2S |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C24H22ClFN4O2S/c1-15(21(31)29-24(14-27)11-5-2-6-12-24)33-23-28-20-8-4-3-7-17(20)22(32)30(23)16-9-10-19(26)18(25)13-16/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,29,31) |
Clave InChI |
NQIOBWQVNXXCPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
![N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13365223.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365235.png)

![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365270.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)
![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)

![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)
